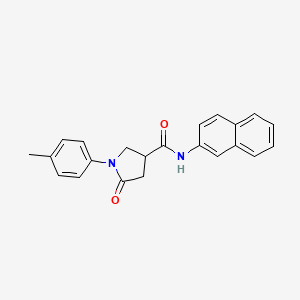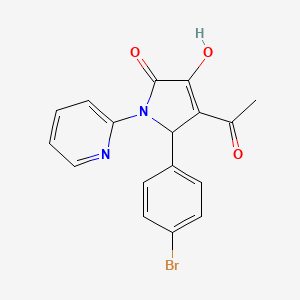![molecular formula C22H24ClNO B4888581 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)
9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride, also known as PFB-F, is a fluorescent probe that has been widely used in scientific research. This compound is a derivative of fluorene and has a piperidine group attached to it. The unique chemical structure of PFB-F makes it an ideal tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride involves its incorporation into cell membranes. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a lipophilic compound that can easily penetrate cell membranes and become incorporated into the lipid bilayer. Once incorporated, 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride undergoes a conformational change that results in a shift in its fluorescence properties. This shift in fluorescence can be used to monitor changes in membrane fluidity and lipid raft formation.
Biochemical and Physiological Effects:
9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has been shown to have minimal biochemical and physiological effects on cells. Studies have shown that 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride does not affect cell viability or membrane integrity. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has also been shown to have minimal effects on membrane protein function. These properties make 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride an ideal tool for studying various biological processes without affecting the normal functioning of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride in lab experiments is its high sensitivity. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a highly sensitive fluorescent probe that can detect changes in membrane fluidity at very low concentrations. Another advantage of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is its ease of use. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride can be easily incorporated into cell membranes, and its fluorescence properties can be easily monitored using fluorescence microscopy.
One of the limitations of using 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is its limited stability. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a relatively unstable compound that can degrade over time. This limits the shelf life of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride and requires careful storage and handling. Another limitation of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is its limited solubility. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a lipophilic compound that is only soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride in scientific research. One potential application of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is in the study of lipid rafts in live cells. Current methods for studying lipid rafts involve the use of fixed cells, which can limit the ability to study dynamic changes in lipid raft formation. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride could be used to study lipid rafts in live cells, which would provide a more accurate representation of lipid raft formation.
Another potential application of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is in the study of membrane protein function. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride could be used to study the effect of membrane fluidity on membrane protein function. This could provide valuable insights into the mechanisms underlying various biological processes.
Conclusion:
In conclusion, 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a highly sensitive fluorescent probe that has been widely used in scientific research to study various biological processes. The unique chemical structure of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride makes it an ideal tool for studying membrane fluidity and lipid raft formation. While there are limitations to the use of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride, its high sensitivity and ease of use make it a valuable tool for studying various biological processes.
Synthesemethoden
The synthesis of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride involves a multi-step process that begins with the reaction of 9-bromo-9H-fluorene with n-butyllithium. The resulting intermediate is then reacted with piperidine and subsequently with propargyl bromide to produce the final product, 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride. The synthesis of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has been extensively used in scientific research to study various biological processes. One of the main applications of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is in the study of membrane fluidity. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a fluorescent probe that can be incorporated into cell membranes, and its fluorescence properties can be used to monitor changes in membrane fluidity. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has also been used to study lipid rafts, which are specialized regions of the cell membrane that are involved in signal transduction.
Eigenschaften
IUPAC Name |
9-(4-piperidin-1-ylbut-1-ynyl)fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO.ClH/c24-22(14-6-9-17-23-15-7-1-8-16-23)20-12-4-2-10-18(20)19-11-3-5-13-21(19)22;/h2-5,10-13,24H,1,7-9,15-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCEBNZEPGDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)


![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)
